molecular formula C8H5ClN2O2 B8738724 2,3-dihydro-2-oxo-1H-benzimidazol-1-ylcarbonyl chloride CAS No. 65657-53-6

2,3-dihydro-2-oxo-1H-benzimidazol-1-ylcarbonyl chloride

Cat. No.: B8738724
CAS No.: 65657-53-6
M. Wt: 196.59 g/mol
InChI Key: WPWFNAFNXXIJRV-UHFFFAOYSA-N
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Description

2,3-dihydro-2-oxo-1H-benzimidazol-1-ylcarbonyl chloride is a useful research compound. Its molecular formula is C8H5ClN2O2 and its molecular weight is 196.59 g/mol. The purity is usually 95%.
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Properties

CAS No.

65657-53-6

Molecular Formula

C8H5ClN2O2

Molecular Weight

196.59 g/mol

IUPAC Name

2-oxo-3H-benzimidazole-1-carbonyl chloride

InChI

InChI=1S/C8H5ClN2O2/c9-7(12)11-6-4-2-1-3-5(6)10-8(11)13/h1-4H,(H,10,13)

InChI Key

WPWFNAFNXXIJRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)N2C(=O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

It was prepared by suspending 5 g of 2,3-dihydro-1H-benzimidazole-2-one in 200 ml of distilled tetrahydrofuran and by adding 13.5 ml of trichloromethylchloroformate. The reaction mixture was refluxed for 3 hrs until a clear solution was obtained. After cooling the separated solid was removed by filtration and after concentration to dryness of the mother liquors 6.5 g of the title compound were obtained.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
13.5 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a 1 L, 3-neck round bottom flask fitted with a thermometer, condenser, and an addition funnel was placed 2-hydroxybenzimidazole (36.9 g, 275 mmol), 275 mg of activated charcoal, and 750 mL of dry tetrahydrofuran. The bis(trichloromethyl)carbonate (36.3 g, 122 mmol), dissolved in 100 mL of tetrahydrofuran, was added dropwise at room temperature. The addition funnel was replaced with a gas outlet tube that was dipped into an aqueous concentrated ammonium hydroxide trap. The mixture was heated at reflux for about 18 hours. The solids which formed were filtered and the filtrate was evaporated under reduced pressure to give 61.64 g of a white solid which was used in subsequent reactions without further purification. Yield: >100%.
Quantity
36.9 g
Type
reactant
Reaction Step One
Quantity
36.3 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
275 mg
Type
catalyst
Reaction Step Three
Quantity
750 mL
Type
solvent
Reaction Step Four
Yield
100%

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